Home > Products > Screening Compounds P71819 > 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide - 881073-38-7

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Catalog Number: EVT-3069695
CAS Number: 881073-38-7
Molecular Formula: C18H12Cl2N6O
Molecular Weight: 399.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

S29: 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: S29 is an anticancer drug that inhibits cytoplasmic tyrosine kinase (c-SRC) activity. It has shown anti-tumoral effects on neuroblastoma cell lines, specifically SK-N-BE(2) cells. [, , ]

Relevance: S29 shares the core pyrazolo[3,4-d]pyrimidine structure with 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. Both compounds have substitutions at the 1- and 4- positions of the pyrazolo[3,4-d]pyrimidine core, although the specific substituents differ. [, , ]

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 is a potent, irreversible epidermal growth factor receptor (EGFR) inhibitor. It effectively inhibits both primary EGFR mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. It exhibits strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer cell lines. []

Relevance: CHMFL-EGFR-202 is based on the core structure of pyrazolo[3,4-d]pyrimidine, similar to 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. Both compounds feature substitutions at the 1-, 3-, and 4- positions of the pyrazolo[3,4-d]pyrimidine core. []

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

Compound Description: This compound was synthesized to enhance the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine core. It displays cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines. It also shows potent inhibitory activity against the fibroblast growth factor receptor (FGFR). [, ]

Relevance: This compound, like 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, contains the pyrazolo[3,4-d]pyrimidine core structure. Both compounds have aromatic substitutions at the 1- and 4- positions of the pyrazolo[3,4-d]pyrimidine core. [, ]

2-((1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]-pyrimidin-6-yl)thio)propanamide (HS38)

Compound Description: HS38 is a novel inhibitor of zipper-interacting protein kinase (ZIPK). It affects smooth muscle contraction by decreasing the velocity of contraction induced by the phosphatase inhibitor calyculin A. It also attenuates both phasic and tonic contractile responses elicited by various agonists. []

Relevance: HS38 belongs to the pyrazolo[3,4-d]pyrimidine family, similar to 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. Both compounds share a 3-chlorophenyl substitution at the 1- position of the pyrazolo[3,4-d]pyrimidine core. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor that demonstrates strong inhibitory effects against FLT3-ITD mutants and other oncogenic mutations. It affects FLT3-ITD mediated signaling pathways and induces apoptosis in FLT3-ITD positive AML cells. []

Relevance: This compound, like 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, is built around the pyrazolo[3,4-d]pyrimidine core. Both compounds feature an aromatic substituent at the 1- position of the pyrazolo[3,4-d]pyrimidine core, although the specific substituents differ. []

3-(3-chloro-phenoxymethyl)-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PF-4800567)

Compound Description: PF-4800567 is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε). Although it effectively blocks CK1ϵ-mediated PER3 nuclear localization and PER2 degradation, it has minimal effects on the circadian clock. []

Relevance: PF-4800567 shares the pyrazolo[3,4-d]pyrimidine core with 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. Both compounds have a nitrogen-containing substituent at the 4- position of the pyrazolo[3,4-d]pyrimidine core. []

6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N, N-bis(2-methoxyethyl)hex-5-ynamide

Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. It has been investigated in the development of inhaled formulations for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. [, , ]

Relevance: This compound is structurally related to 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide because it contains a pyrazolo[3,4-d]pyrimidine core with substitutions at the 1-, 3-, and 4- positions, similar to the target compound. [, , ]

4-[3-cyclohexyl-5-(4-fluoro-phenyl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine (PF-670462)

Compound Description: PF-670462 is a pan-CK1δ/ϵ inhibitor that has been shown to cause a significant phase delay in animal models of circadian rhythm. It is suggested to have a more prominent role in circadian clock regulation compared to the selective CK1ε inhibitor PF-4800567. []

Relevance: While PF-670462 does not share the pyrazolo[3,4-d]pyrimidine core with 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, it is mentioned in the same context of kinase inhibition and circadian rhythm regulation, offering valuable insights into structure-activity relationships in this field. []

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). It is currently under preclinical development for the treatment of Alzheimer's disease. []

Relevance: BAY 73-6691, similar to 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, possesses a pyrazolo[3,4-d]pyrimidine core. Both compounds feature a 2-chlorophenyl substitution at the 1- position of the pyrazolo[3,4-d]pyrimidine core. []

1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-3-(2-fluoroethyl)urea (ATPFU)

Compound Description: ATPFU is a potential PET ligand for mammalian target of rapamycin (mTOR). []

Relevance: ATPFU shares the pyrazolo[3,4-d]pyrimidine core with 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. Both compounds feature substitutions at the 1- and 6- positions of the pyrazolo[3,4-d]pyrimidine core, although the specific substituents differ. []

Properties

CAS Number

881073-38-7

Product Name

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

IUPAC Name

2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Molecular Formula

C18H12Cl2N6O

Molecular Weight

399.24

InChI

InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24)

InChI Key

LZNYWTDFLBSADC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.